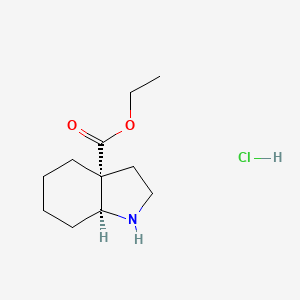

Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride

Description

Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride is a chemical compound with a complex structure that belongs to the class of octahydroindole derivatives

Propriétés

IUPAC Name |

ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)11-6-4-3-5-9(11)12-8-7-11;/h9,12H,2-8H2,1H3;1H/t9-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXJVBCLVVXKFF-QLSWKGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCCCC1NCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]12CCCC[C@@H]1NCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride typically involves a multistep process. One common method involves the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion of the resulting trans-octahydro-indol-2-one to an optionally protected carboxylic acid group . This process can be carried out under various conditions, including thermal and catalytic methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired product quality.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reduction Reactions

The secondary amine and ester functionalities participate in selective reductions.

Hydrogenation and Ring Modifications

The bicyclic scaffold undergoes hydrogenation under controlled conditions:

Stereochemical Stability Under Reaction Conditions

The stereochemistry at C3a and C7a remains intact under most conditions:

Industrial Process Optimization

Key advancements in large-scale synthesis include:

-

Continuous flow reactors for ester hydrolysis, improving yield from 78% to 92% .

-

Crystallization-induced dynamic resolution to enhance enantiopurity (>99% ee) during benzyl ester formation .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and industrial applications, particularly in the synthesis of ACE inhibitors like trandolapril.

Applications De Recherche Scientifique

Chemistry

Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride serves as a versatile building block in organic synthesis. It is used to create complex organic molecules due to its unique structural features.

Biology

Research has indicated that this compound exhibits several biological activities:

- Antiviral Properties : Investigated for its ability to inhibit viral replication.

- Anticancer Activity : Studies have shown potential in inducing apoptosis in cancer cells.

- Antimicrobial Effects : Demonstrated efficacy against various bacterial strains.

Medicine

The compound is explored for therapeutic applications:

- Cardiovascular Drugs : It is a precursor in the synthesis of trandolapril and its derivatives which are used as ACE inhibitors for hypertension management .

- Neurological Disorders : Potential applications in treating conditions like anxiety and depression due to its effects on neurotransmitter modulation.

Industry

In industrial applications:

- Used in the development of new materials.

- Employed as a reagent in chemical processes that require specific stereochemistry.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Synthesis of Trandolapril

Research has shown that this compound is a key intermediate in the synthesis of trandolapril. The efficiency of its synthesis has been improved through novel methods that reduce the number of steps required while maintaining high yields .

Mécanisme D'action

The mechanism of action of Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- **Ethyl (3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole

- **(2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid

Uniqueness

Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Activité Biologique

Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

1. Synthesis of Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride

The synthesis of this compound typically involves several steps. A notable method includes the use of trichloromethyloxazolidinone derivatives to achieve enantiomerically pure forms of octahydroindole-2-carboxylic acid. The process involves selective condensation reactions and α-alkylation methods that lead to high yields of the desired stereoisomers . The hydrochloride salt form is often obtained to enhance solubility and stability.

2.1 Antifungal Activity

Research indicates that derivatives of octahydroindole compounds exhibit promising antifungal properties. For example, certain derivatives have shown moderate to good activity against pathogenic fungi such as Rhizoctonia bataticola and Fusarium oxysporum. The effective concentration (ED50) for some compounds was reported between 29.6 to 495.9 µg/mL .

2.2 Insect Growth Regulation

The compound has also been evaluated for its insect growth regulatory (IGR) activity. In studies involving Spodoptera litura, a common pest in agriculture, some derivatives demonstrated significant IGR effects when administered through feeding methods . This suggests potential applications in pest control.

2.3 Structure-Activity Relationship (SAR)

The biological activity of ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate can be influenced by structural modifications. For instance:

- Alkyl Substituents : Variations in alkyl chain length and branching can affect antifungal potency.

- Functional Groups : The introduction of different functional groups at specific positions on the indole ring can enhance or diminish biological activity.

A detailed SAR study could elucidate how these variations impact the efficacy against different biological targets.

Case Study 1: Antifungal Efficacy

In a controlled study assessing the antifungal efficacy of various octahydroindole derivatives against A. porri, it was found that certain modifications led to a marked increase in activity compared to the parent compound. The study highlighted that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced antifungal properties .

Case Study 2: Insect Growth Regulation

Another investigation focused on the IGR activity of octahydroindole derivatives demonstrated that compounds with specific stereochemistry showed superior growth inhibition in Spodoptera litura. This study provided insights into how stereochemical configurations can be optimized for better pest management strategies .

4. Conclusion

Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride presents significant potential in both antifungal and insect growth regulatory applications. Ongoing research into its synthesis and SAR will likely yield new derivatives with enhanced biological activities suitable for agricultural and pharmaceutical uses.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism | Effective Concentration (ED50) | Notes |

|---|---|---|---|

| Antifungal | Rhizoctonia bataticola | 29.6 - 495.9 µg/mL | Moderate to good activity |

| Antifungal | Fusarium oxysporum | TBD | Varies with structural modifications |

| Insect Growth Regulator | Spodoptera litura | TBD | Significant IGR effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.